molecular formula C23H29NO5 B3125842 Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate CAS No. 329774-42-7

Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate

Cat. No.: B3125842
CAS No.: 329774-42-7
M. Wt: 399.5 g/mol
InChI Key: REXQBEYYHXLNSO-UHFFFAOYSA-N
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Description

Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate: is a complex organic compound with a molecular formula of C23H29NO5 and a molecular weight of 399.48 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate typically involves multiple steps, starting with the reaction of 2-hydroxyphenethylamine with 5-methoxy-5-oxopentyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production while maintaining quality standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group on the phenethyl moiety can be oxidized to form a corresponding ketone or carboxylic acid.

  • Reduction: The carbonyl group in the 5-methoxy-5-oxopentyl chain can be reduced to an alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of phenethyl ketone or phenethyl carboxylic acid.

  • Reduction: Formation of 5-methoxy-5-hydroxypentylamine.

  • Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and organic materials.

Biology: In biological research, Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate is utilized to study enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.

Medicine: The compound has shown potential in medicinal chemistry for the development of new drugs, particularly in the treatment of inflammatory and neurodegenerative diseases.

Industry: In the industrial sector, it is used as an intermediate in the synthesis of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenethyl moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. The amine group can interact with nucleophiles, leading to the formation of new chemical bonds and altering biological processes.

Comparison with Similar Compounds

  • Methyl 4-(((2-hydroxyphenethyl)amino)methyl)benzoate: Lacks the 5-methoxy-5-oxopentyl group, resulting in different reactivity and biological activity.

  • Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)benzoate: Similar structure but with variations in the substituents, leading to different chemical properties and applications.

Properties

IUPAC Name

methyl 4-[[2-(2-hydroxyphenyl)ethyl-(5-methoxy-5-oxopentyl)amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-28-22(26)9-5-6-15-24(16-14-19-7-3-4-8-21(19)25)17-18-10-12-20(13-11-18)23(27)29-2/h3-4,7-8,10-13,25H,5-6,9,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXQBEYYHXLNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCN(CCC1=CC=CC=C1O)CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201132432
Record name Methyl 4-[[[2-(2-hydroxyphenyl)ethyl](5-methoxy-5-oxopentyl)amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201132432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329774-42-7
Record name Methyl 4-[[[2-(2-hydroxyphenyl)ethyl](5-methoxy-5-oxopentyl)amino]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329774-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[[2-(2-hydroxyphenyl)ethyl](5-methoxy-5-oxopentyl)amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201132432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3.00 g (7.02 mmol) of methyl 4-{[(5-ethoxy-5-oxopentyl)(2-methoxy-phenethyl)amino]methyl}benzoate from Example 1.2 in 60 ml of methylene chloride is cooled to 0° C., and 23.16 ml (23.16 mmol) of a 1N boron tribromide solution in methylene chloride are added dropwise. The solution is stirred at 0° C. for one hour. After addition of 30 ml of dry methanol, the batch is heated at 60° C. for one hour. After cooling, the solvent is removed under reduced pressure and the residue is taken up in a mixture of 57 ml of ethyl acetate and 3 ml of methanol and made alkaline using 10% sodium carbonate solution. The aqueous phase is extracted repeatedly with ethyl acetate/methanol 9/1 and the combined organic phases are washed using saturated sodium chloride solution. After drying over magnesium sulphate and distillative removal of the solvent under reduced pressure, the crude product is purified by flash chromatography over silica gel (0.04-0.063 nm) using the mobile phase cyclohexane/ethyl acetate 2/1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate
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Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate
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Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate
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Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate

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